molecular formula C11H16N2O B1273749 (3-Morpholinophenyl)methylamine CAS No. 625470-29-3

(3-Morpholinophenyl)methylamine

Cat. No.: B1273749
CAS No.: 625470-29-3
M. Wt: 192.26 g/mol
InChI Key: RVNBOLIRQOSAAX-UHFFFAOYSA-N
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Description

(3-Morpholinophenyl)methylamine is a chemical compound with the molecular formula C11H16N2O. It belongs to the class of phenylmethylamines and is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinophenyl)methylamine typically involves the reaction of 3-bromophenylmethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the bromine atom with the morpholine group, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: (3-Morpholinophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylmethylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of (3-Morpholinophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    (4-Morpholinophenyl)methylamine: Similar structure but with the morpholine ring attached at the para position.

    (2-Morpholinophenyl)methylamine: Morpholine ring attached at the ortho position.

    (3-Piperidinophenyl)methylamine: Piperidine ring instead of morpholine.

Uniqueness: (3-Morpholinophenyl)methylamine is unique due to the specific positioning of the morpholine ring at the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties compared to its ortho and para counterparts .

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNBOLIRQOSAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383770
Record name 1-[3-(Morpholin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625470-29-3
Record name 1-[3-(Morpholin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Morpholinophenyl)methylamine
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